molecular formula C9H10ClN3 B1276529 (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine CAS No. 175530-30-0

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine

Cat. No.: B1276529
CAS No.: 175530-30-0
M. Wt: 195.65 g/mol
InChI Key: XUJLTGGMKFCUHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent amination . The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Polar solvents like ethanol or acetonitrile

    Catalysts: Acidic catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

    Continuous flow reactors: For efficient heat and mass transfer

    Purification steps: Including crystallization and recrystallization to ensure high purity

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents such as sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide

    Reduction: Formation of the reduced amine derivative

    Substitution: Formation of substituted benzimidazole derivatives

Scientific Research Applications

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives.

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLTGGMKFCUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424350
Record name (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175530-30-0
Record name (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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